REACTION_CXSMILES
|
[C:1]([OH:9])(=[O:8])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]#[CH:7].O[N:11]1[C:15](=[O:16])[CH2:14][CH2:13][C:12]1=[O:17].Cl.CN(C)CCCN=C=NCC.C(=O)(O)[O-].[Na+]>C(Cl)Cl>[C:12]1(=[O:17])[N:11]([O:8][C:1](=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]#[CH:7])[C:15](=[O:16])[CH2:14][CH2:13]1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC#C)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
ADDITION
|
Details
|
was added to it
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with 500 ml of ether
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
WASH
|
Details
|
washed with 500 ml of water and 500 ml of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After magnesium sulfate was filtered away
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by rotary evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(N1OC(CCCCC#C)=O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 73.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |